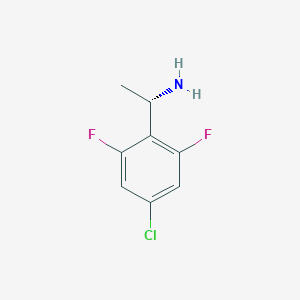
(S)-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a chloro and two fluoro substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-chloro-2,6-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine via an amination reaction, often using reagents like ammonia or an amine donor.
Chiral Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing catalytic hydrogenation for the reduction step.
Automated Amination: Employing continuous flow reactors for the amination process.
Enantiomeric Purity: Implementing advanced chiral separation technologies to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding imine or nitrile using oxidizing agents like PCC or KMnO4.
Reduction: Further reduction to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alkanes.
Substitution: Substituted phenyl ethanamines.
Scientific Research Applications
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigating its effects on biological systems and potential as a bioactive compound.
Industrial Chemistry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine: The enantiomer of the compound with potentially different biological activity.
1-(4-Chloro-2,6-difluorophenyl)ethan-1-ol: The corresponding alcohol with different reactivity.
4-Chloro-2,6-difluorobenzaldehyde: The precursor in the synthesis of the amine.
Uniqueness
(S)-1-(4-Chloro-2,6-difluorophenyl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
1241684-20-7 |
|---|---|
Molecular Formula |
C8H8ClF2N |
Molecular Weight |
191.60 g/mol |
IUPAC Name |
(1S)-1-(4-chloro-2,6-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8ClF2N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3/t4-/m0/s1 |
InChI Key |
PTAKYWYOQWWZRN-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1F)Cl)F)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



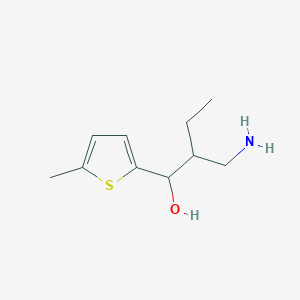
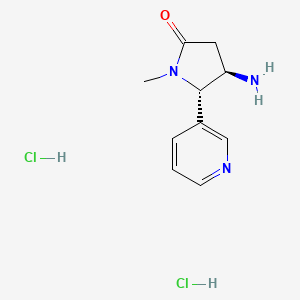


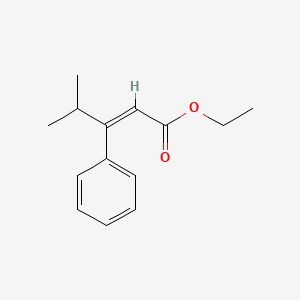

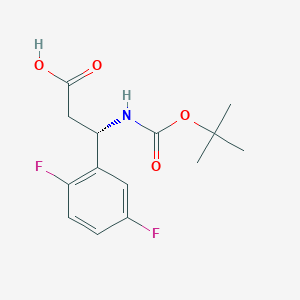
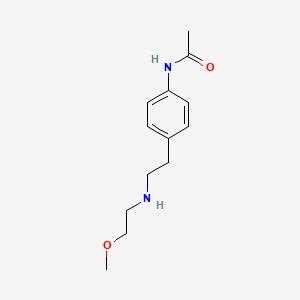
![(1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13638136.png)
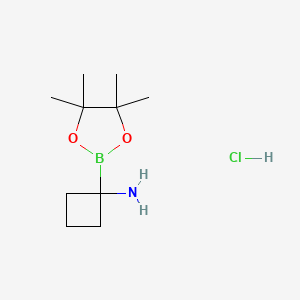


![1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B13638151.png)
